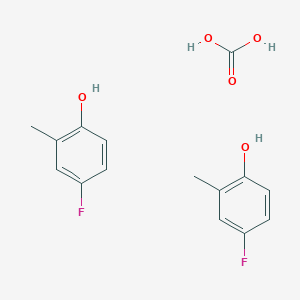
carbonic acid;4-fluoro-2-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
carbonic acid;4-fluoro-2-methylphenol is a chemical compound with the molecular formula C14H10F2O3 It is a derivative of phenol, where the phenolic hydroxyl group is substituted with a fluoro and methyl group, and it forms a carbonate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid;4-fluoro-2-methylphenol typically involves the reaction of 4-fluoro-2-methylphenol with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a low temperature to prevent decomposition and ensuring an inert atmosphere to avoid unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure control. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Safety measures are crucial due to the use of toxic reagents like phosgene.
Analyse Des Réactions Chimiques
Types of Reactions
carbonic acid;4-fluoro-2-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: The fluoro and methyl groups on the phenol ring can participate in electrophilic aromatic substitution reactions.
Hydrolysis: The carbonate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens, nitrating agents, and sulfonating agents. Conditions typically involve the use of catalysts like Lewis acids.
Hydrolysis: Acidic or basic aqueous solutions are used, with the reaction temperature controlled to optimize the yield.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include halogenated, nitrated, or sulfonated derivatives of the original compound.
Hydrolysis: The major products are 4-fluoro-2-methylphenol and carbon dioxide.
Oxidation and Reduction: Products include quinones and hydroquinones, respectively.
Applications De Recherche Scientifique
Pharmaceutical Applications
-
Active Pharmaceutical Ingredients (APIs) :
- 4-Fluoro-2-methylphenol is utilized as an intermediate in the synthesis of APIs. It has been shown to selectively inhibit receptor tyrosine kinases, which are critical targets in cancer therapy .
- A notable study demonstrated its application in developing PET tracers for imaging mGluR2 receptors in the rodent brain, indicating potential use in neurological research .
- Anticancer Activity :
Material Science Applications
- Functional Polymers :
- Ligand Development :
Industrial Applications
- Agrochemicals :
- Dyes and Pigments :
- Case Study on Anticancer Activity :
- Development of Functional Polymers :
Mécanisme D'action
The mechanism of action of carbonic acid;4-fluoro-2-methylphenol involves its interaction with specific molecular targets and pathways. The fluoro and methyl groups on the phenol ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The carbonate ester group can undergo hydrolysis, releasing the active phenol derivative, which can then interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoro-2-methylphenol: A precursor and structurally similar compound with similar reactivity.
4-Fluorophenol: Lacks the methyl group but shares similar chemical properties.
2-Fluoro-4-methylphenol: Another isomer with different substitution patterns on the phenol ring.
Uniqueness
carbonic acid;4-fluoro-2-methylphenol is unique due to the presence of both fluoro and methyl groups on the phenol ring, combined with the carbonate ester functionality. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
900175-51-1 |
|---|---|
Formule moléculaire |
C15H16F2O5 |
Poids moléculaire |
314.28 |
Nom IUPAC |
carbonic acid;4-fluoro-2-methylphenol |
InChI |
InChI=1S/2C7H7FO.CH2O3/c2*1-5-4-6(8)2-3-7(5)9;2-1(3)4/h2*2-4,9H,1H3;(H2,2,3,4) |
Clé InChI |
PACFWGNXHVUZOR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)F)O.CC1=C(C=CC(=C1)F)O.C(=O)(O)O |
SMILES canonique |
CC1=C(C=CC(=C1)F)O.CC1=C(C=CC(=C1)F)O.C(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















